1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
The synthesis of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 2-methylthiophene with a phenylacetyl chloride derivative in the presence of a base such as potassium carbonate in an organic solvent like acetone . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces alcohols.
Scientific Research Applications
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases or interact with estrogen receptors, leading to downstream effects on cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(2-Methylthiophen-3-yl)phenyl]ethan-1-one can be compared with other thiophene derivatives such as:
1-(3-Methyl-thiophen-2-yl)-ethanone: Similar in structure but with different substitution patterns, leading to variations in chemical reactivity and biological activity.
2-Acetyl-3-methylthiophene: Another thiophene derivative with distinct properties and applications.
1-(5-Methylpyridin-2-yl)ethanone: A related compound with a pyridine ring instead of thiophene, resulting in different chemical and biological behaviors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique electronic and steric properties, making it suitable for specialized applications in various fields.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural properties and reactivity make it a valuable building block in the synthesis of advanced materials and therapeutic agents. Ongoing research continues to uncover new applications and mechanisms of action, highlighting the importance of this compound in modern science.
Properties
Molecular Formula |
C13H12OS |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
1-[3-(2-methylthiophen-3-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H12OS/c1-9(14)11-4-3-5-12(8-11)13-6-7-15-10(13)2/h3-8H,1-2H3 |
InChI Key |
VJVIDCNSQRCDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CS1)C2=CC(=CC=C2)C(=O)C |
Origin of Product |
United States |
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